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Introduction
Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1) is a substituted aromatic

compound of significant interest in synthetic organic chemistry. Its trifunctional nature—

comprising a methyl ester, a nitro group, and a reactive benzylic bromide—makes it a versatile

intermediate for the synthesis of complex molecular architectures, particularly in the

development of pharmaceutical agents and functional materials. As an isomer of the more

commonly cited Methyl 2-(bromomethyl)-3-nitrobenzoate, an intermediate in the synthesis of

Lenalidomide, understanding its precise structure is paramount for reaction design and quality

control.[1]

This technical guide provides an in-depth analysis of the expected spectroscopic signature of

Methyl 2-(bromomethyl)-5-nitrobenzoate. As publicly available experimental spectra for this

specific compound are scarce, this document leverages foundational spectroscopic principles

and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust

framework for researchers to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Key Features
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The structural arrangement of the substituents on the benzene ring is critical to its reactivity

and spectroscopic properties. The electron-withdrawing nature of the nitro (-NO₂) and methyl

ester (-COOCH₃) groups deactivates the aromatic ring towards electrophilic substitution, while

the benzylic bromide (-CH₂Br) provides a reactive site for nucleophilic substitution.

Caption: Structure of Methyl 2-(bromomethyl)-5-nitrobenzoate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 2-(bromomethyl)-5-
nitrobenzoate are detailed below, assuming analysis in a standard deuterated solvent like

chloroform-d (CDCl₃).[2]

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct regions: the aromatic region, a

singlet for the benzylic protons, and a singlet for the methyl ester protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 8.75

Doublet of

doublets (dd) or

d

1H H-6

This proton is

ortho to the

strongly electron-

withdrawing nitro

group and meta

to the ester,

leading to

significant

deshielding.

~ 8.35
Doublet of

doublets (dd)
1H H-4

This proton is

ortho to the nitro

group and meta

to the

bromomethyl

group, resulting

in strong

deshielding.

~ 7.80 Doublet (d) 1H H-3

This proton is

ortho to the ester

and bromomethyl

groups,

experiencing

moderate

deshielding.

~ 4.95 Singlet (s) 2H -CH₂Br Benzylic protons

adjacent to an

electronegative

bromine atom

are deshielded.

The signal is a

singlet as there
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are no adjacent

protons.

~ 3.95 Singlet (s) 3H -OCH₃

Protons of the

methyl ester

group typically

appear in this

region. The

signal is a

singlet.

Expertise & Causality: The predicted chemical shifts are based on the additive effects of the

substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group

through both resonance and induction, causing significant downfield shifts for protons ortho

and para to it. The methyl ester is also electron-withdrawing. The proton at position 6 (H-6) is

expected to be the most downfield due to its proximity to the nitro group. The coupling patterns

(splitting) arise from spin-spin interactions with neighboring protons. H-4 would be split by H-3

and H-6, while H-3 and H-6 would primarily show coupling to their immediate neighbors.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment in the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale

~ 165 C=O

The carbonyl carbon of an

ester group is characteristically

found in this downfield region.

~ 148 C-5 (C-NO₂)

The carbon atom attached to

the nitro group is strongly

deshielded.

~ 140 C-2 (C-CH₂Br)
Aromatic carbon attached to

the bromomethyl group.

~ 135 C-1 (C-COOCH₃)
Quaternary carbon attached to

the ester group.

~ 131 C-6

Aromatic CH carbon

deshielded by its position

relative to the nitro and ester

groups.

~ 128 C-3 Aromatic CH carbon.

~ 124 C-4

Aromatic CH carbon

deshielded by the adjacent

nitro group.

~ 53 -OCH₃

The methyl carbon of the ester

group is typically found in this

upfield region.

~ 30 -CH₂Br

The benzylic carbon attached

to bromine is shifted downfield

relative to a standard methyl

group.

Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is

a plot of absorbance (or transmittance) versus frequency of radiation (in wavenumbers, cm⁻¹).
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Predicted Characteristic IR Absorptions
The key functional groups in Methyl 2-(bromomethyl)-5-nitrobenzoate will give rise to strong,

characteristic absorption bands.

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity

3100–3000 C-H stretch Aromatic Medium

2990–2850 C-H stretch Aliphatic (-CH₂, -CH₃) Medium

~ 1730 C=O stretch Ester Strong

~ 1610, 1480 C=C stretch Aromatic Ring Medium-Weak

~ 1530
N=O asymmetric

stretch
Nitro Group Strong

~ 1350
N=O symmetric

stretch
Nitro Group Strong

1300–1100 C-O stretch Ester Strong

~ 680 C-Br stretch Alkyl Halide Medium

Trustworthiness & Validation: This pattern of absorptions provides a self-validating system. The

presence of a strong peak around 1730 cm⁻¹ confirms the carbonyl of the ester, which must be

accompanied by strong C-O stretching bands between 1300-1100 cm⁻¹.[3][4][5]

Simultaneously, two very strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the definitive

signature of the nitro group.[6] The combination of these specific bands provides high

confidence in the identification of the molecule's core functional groups.

Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Methyl 2-(bromomethyl)-5-nitrobenzoate (Molecular Formula:

C₉H₈BrNO₄, Molecular Weight: 274.07 g/mol ), Electron Ionization (EI) would be a standard

method.
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Predicted Fragmentation Pathway
The molecular ion peak (M⁺) is expected at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br) with an

approximate 1:1 intensity ratio, which is a characteristic signature for a molecule containing one

bromine atom.

Key Predicted Fragments:

m/z 195: Loss of a bromine radical ([M-Br]⁺). This is often a very favorable fragmentation for

benzylic bromides.

m/z 243/245: Loss of a methoxy radical ([M-OCH₃]⁺). A common fragmentation for methyl

esters.

m/z 228/230: Loss of the nitro group ([M-NO₂]⁺).

m/z 165: Loss of Br and OCH₃.

m/z 149: Loss of Br and the entire COOCH₃ group.

[C₉H₈BrNO₄]⁺˙
m/z 274/276

[C₉H₈NO₄]⁺
m/z 195

- •Br

[C₈H₅BrNO₃]⁺
m/z 243/245

- •OCH₃

[C₉H₈BrO₂]⁺
m/z 228/230

- •NO₂

[C₈H₅NO₂]⁺˙
m/z 149

- •COOCH₃

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathway for Methyl 2-(bromomethyl)-5-
nitrobenzoate.

Part 4: Experimental Protocols
Synthesis Protocol: Benzylic Bromination
This protocol describes a plausible synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate
from its precursor, Methyl 2-methyl-5-nitrobenzoate, via a radical-initiated reaction. This method

is adapted from established procedures for similar compounds.[7][8][9]

Reactants

Process Product

Methyl 2-methyl-5-nitrobenzoate

Combine reactants in flask

N-Bromosuccinimide (NBS)

AIBN (Initiator)

Solvent (e.g., CCl₄)

Reflux with stirring
(e.g., 80°C, 12-16h) Cool to room temp. Filter to remove succinimide Wash filtrate Dry with Na₂SO₄ Concentrate in vacuo Purify (Recrystallization) Methyl 2-(bromomethyl)-5-nitrobenzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate.

Step-by-Step Methodology:

Reaction Setup: To a solution of Methyl 2-methyl-5-nitrobenzoate (1.0 eq.) in an anhydrous

solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.).

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN,

~0.05 eq.).
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Reaction: Heat the mixture to reflux (approx. 77-80°C for CCl₄) and maintain under an inert

atmosphere (e.g., Nitrogen) with vigorous stirring. Monitor the reaction progress using Thin

Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically runs for

12-24 hours.

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. The succinimide byproduct will precipitate and can be removed by filtration.

Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure.

Final Product: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/hexanes) to yield pure Methyl 2-(bromomethyl)-5-
nitrobenzoate.

Spectroscopic Data Acquisition Protocol
The following are generalized protocols for acquiring the spectroscopic data discussed in this

guide.

1. NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).[10]

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Angle: 30-45°.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 8-16.
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¹³C NMR Acquisition:

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

Mode: Proton-decoupled.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

2. IR Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a transparent disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent like ethyl acetate or dichloromethane.[11]

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).[11]
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Carrier Gas: Helium at a constant flow of ~1 mL/min.

Injector Temperature: 250°C.

Oven Program: Start at 70°C, hold for 2 min, then ramp at 15°C/min to 300°C and hold for

5 min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Methyl 2-(bromomethyl)-5-nitrobenzoate]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1356071#spectroscopic-data-for-
methyl-2-bromomethyl-5-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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